molecular formula C19H24N6O3S B2782428 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1171467-86-9

4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2782428
CAS No.: 1171467-86-9
M. Wt: 416.5
InChI Key: LMBAIHSZZDEKBL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class It is composed of a benzenesulfonamide backbone with ethoxy and pyrrolidinyl-substituted pyrazolo[3,4-d]pyrimidine moieties

Preparation Methods

The synthesis of 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The general synthetic route includes:

  • Preparation of the pyrazolo[3,4-d]pyrimidine core by cyclization of appropriate precursors under controlled conditions.

  • Introduction of the pyrrolidinyl group through nucleophilic substitution reactions.

  • Ethoxylation of the benzene ring via an etherification reaction.

  • Sulfonylation with a suitable sulfonyl chloride to yield the final sulfonamide product.

Industrial production methods might involve optimizing reaction conditions to maximize yield and purity while minimizing cost and waste. This can include using high-purity starting materials, employing catalysis, and optimizing reaction temperatures and times.

Chemical Reactions Analysis

4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions:

  • Oxidation

    : The compound can undergo oxidation reactions typically involving strong oxidizing agents to yield oxidized derivatives.

  • Reduction

    : Reduction reactions may involve catalytic hydrogenation or using reducing agents like lithium aluminium hydride.

  • Substitution

    : Nucleophilic or electrophilic substitution reactions can occur on the benzene ring or other active sites, leading to a variety of functionalized derivatives.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reducing agents: Lithium aluminium hydride (LiAlH4), Palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substituting reagents: Halogenating agents, alkylating agents, and sulfonating agents.

Major products formed include oxidized or reduced analogs, and various substituted derivatives based on the type of reagent and reaction conditions employed.

Scientific Research Applications

  • Chemistry

    : As a building block for the synthesis of more complex molecules, and as a reference compound for studying reaction mechanisms.

  • Biology

    : Its bioactivity can be explored in cellular assays to understand its effect on cellular pathways.

  • Medicine

    : It shows promise as a candidate for drug development, potentially targeting specific enzymes or receptors.

  • Industry

    : Could be used in the development of novel materials with specific properties or as a specialty chemical in various industrial processes.

Comparison with Similar Compounds

Compared to other sulfonamide compounds, 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide stands out due to its unique substitution pattern, which may impart distinct physicochemical and biological properties. Similar compounds in this class include:

  • N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

  • 4-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Each compound's substitution pattern influences its reactivity, bioactivity, and overall utility in research and industry, highlighting the importance of specific modifications in optimizing their application.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c1-2-28-15-5-7-16(8-6-15)29(26,27)23-9-12-25-19-17(13-22-25)18(20-14-21-19)24-10-3-4-11-24/h5-8,13-14,23H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBAIHSZZDEKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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